C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is a fullerene derivative. Fullerenes are a class of carbon-based materials known for their unique spherical structure, resembling a soccer ball.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct typically involves the reaction of fullerene C60 with N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced fullerene derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various halogenating agents in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fullerene derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct involves its interaction with molecular targets through its unique structure. The compound can interact with various biological molecules, potentially altering their function. In electronic applications, its ability to conduct electrons and holes makes it a valuable component in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C60-TEG: Another fullerene derivative with similar applications in electronics and materials science.
C60-NH2: A fullerene derivative with amine functional groups, used in various chemical reactions and applications.
C60-COOH: A carboxylated fullerene derivative, known for its enhanced solubility and reactivity
Uniqueness
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is unique due to its specific functional groups, which provide distinct properties and reactivity compared to other fullerene derivatives.
Eigenschaften
Molekularformel |
C84H41NO9 |
---|---|
Molekulargewicht |
1208.2 g/mol |
InChI |
InChI=1S/C84H41NO9/c1-85-19-83-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)65-59(49)67-57(45)63(55(61)47(37)41)71(77)73(67)79-75(65)76-66(54)60(50)68-58(46)64-56(48)62(52(42)51)70(69)78(83)72(64)74(68)80(76)84(79,83)82(85)20-17-21(92-14-11-89-8-5-86-2)81(94-16-13-91-10-7-88-4)22(18-20)93-15-12-90-9-6-87-3/h17-18,82H,5-16,19H2,1-4H3 |
InChI-Schlüssel |
HHXDMHQFUDZWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC(=C(C(=C1)OCCOCCOC)OCCOCCOC)OCCOCCOC)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.